9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the spiro linkage. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain neurotransmitter receptors, leading to therapeutic effects. The compound can also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 9-Bromo-2-(4-fluorophenyl)-5’,5’-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] .
Uniqueness
What sets 9-Bromo-2-(4-bromophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] apart from similar compounds is its unique spiro linkage and the presence of both bromine and propyl groups.
Properties
CAS No. |
303094-70-4 |
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Molecular Formula |
C23H25Br2N3O |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
9-bromo-2-(4-bromophenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C23H25Br2N3O/c1-2-11-27-12-9-23(10-13-27)28-21(19-14-18(25)7-8-22(19)29-23)15-20(26-28)16-3-5-17(24)6-4-16/h3-8,14,21H,2,9-13,15H2,1H3 |
InChI Key |
WTSCZGUKFYBRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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